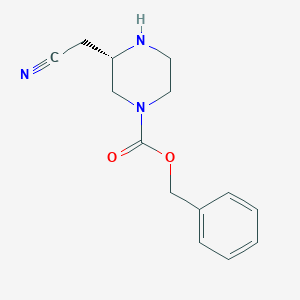
1-Cbz (S)-3-(cyanomethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Cbz (S)-3-(cyanomethyl)piperazine” is also known as "(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate fumaric acid salt" . It has a molecular formula of C18H21N3O6 and a molecular weight of 375.38 .
Synthesis Analysis
The synthesis of “this compound” involves the use of Cbz protection . The common conditions for Cbz protection include the use of Cbz-Cl (Benzyl Chloroformate) and Cbz-OSu (Benzyloxycarbonyl N-succinimide) .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Key: CTOUWUYDDUSBQE-UHFFFAOYSA-O . The SMILES representation is O=C (OCC1=CC=CC=C1)N1CC [NH2+]CC1 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically associated with the protection and deprotection of the Cbz group . Common conditions for deprotection include the use of H2 + Pd/C and HCl (Hydrochloric Acid) .Physical And Chemical Properties Analysis
“this compound” has a density of 1.1420g/mL and a refractive index of 1.548 . It has a boiling point of 158.0°C to 161.0°C at 1.4mmHg .科学的研究の応用
1-CBZ-3-CMP has been used in a variety of scientific research applications. For example, it has been used in the synthesis of a variety of organic compounds, such as amino acids and peptides. It has also been used to study the biochemical and physiological effects of drugs, as well as to investigate the mechanism of action of drugs. Additionally, 1-CBZ-3-CMP has been used to explore the potential of new drugs as therapeutic agents.
作用機序
1-CBZ-3-CMP is thought to act as a prodrug, meaning that it is converted into an active form in the body. The active form is thought to interact with various receptors and enzymes in the body, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
1-CBZ-3-CMP has been found to have a variety of biochemical and physiological effects. For example, it has been found to be a weak agonist of the serotonin 5-HT2A receptor, and a weak antagonist of the dopamine D2 receptor. Additionally, it has been found to have anti-inflammatory and anti-cancer effects in animal studies.
実験室実験の利点と制限
1-CBZ-3-CMP has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has a wide range of applications, including organic synthesis, biochemical and physiological studies, and drug development. However, there are also some limitations to its use in laboratory experiments, including its relatively low solubility and its tendency to form aggregates in solution.
将来の方向性
1-CBZ-3-CMP has potential for use in a variety of future research applications. For example, it could be used to explore the mechanism of action of novel drugs, as well as to investigate the biochemical and physiological effects of drugs. Additionally, it could be used to develop new drug delivery systems, or to study the potential of new therapeutic agents. Finally, it could be used to explore the potential of new organic compounds, such as amino acids and peptides.
合成法
1-CBZ-3-CMP is synthesized by reacting piperazine with cyanomethyl chloride in the presence of a base, such as sodium carbonate. The reaction is carried out in an aqueous solution at room temperature. The reaction produces a mixture of 1-CBZ-3-CMP and its isomer, 2-CBZ-3-CMP. The two isomers can be separated by column chromatography.
Safety and Hazards
特性
IUPAC Name |
benzyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c15-7-6-13-10-17(9-8-16-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6,8-11H2/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCDUDWKKCXBNB-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CC#N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CC#N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

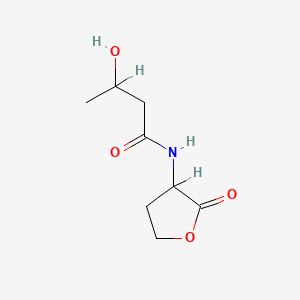
![Benzo[b]thiophene-7-sulfonic acid methylamide, 95%](/img/structure/B6305660.png)
![tert-Butyl 1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6305665.png)




![t-Butyl 3-(aminomethyl)-3-{[(tert-butoxy)carbonyl]amino}azetidine-1-carboxylate](/img/structure/B6305695.png)
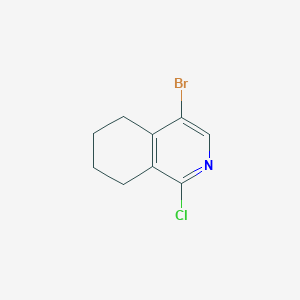

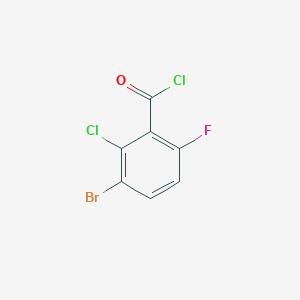
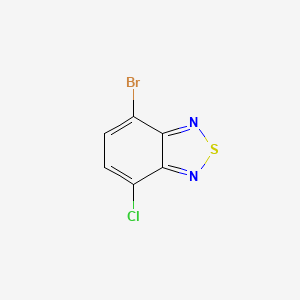
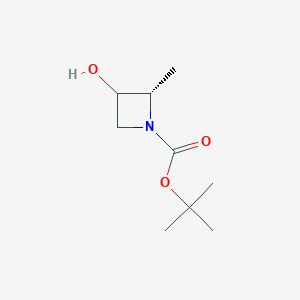
![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B6305746.png)